1-(4-Bromo-2-fluorophenyl)ethanol
Overview
Description
1-(4-Bromo-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8BrFO It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Bromo-2-fluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(4-Bromo-2-fluorophenyl)ethanone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can yield 1-(4-Azido-2-fluorophenyl)ethanol.
Reduction: The compound can be further reduced to 1-(4-Bromo-2-fluorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or other mild oxidizing agents.
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), or other nucleophiles.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Oxidation: 1-(4-Bromo-2-fluorophenyl)ethanone.
Substitution: 1-(4-Azido-2-fluorophenyl)ethanol or other substituted derivatives.
Reduction: 1-(4-Bromo-2-fluorophenyl)ethane.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its pharmacological properties and target specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)ethanol depends on its specific application and targetThe presence of bromine and fluorine atoms can influence its binding affinity and specificity for molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethanone: The ketone analog of 1-(4-Bromo-2-fluorophenyl)ethanol, which can be synthesized through oxidation.
1-(4-Azido-2-fluorophenyl)ethanol: A derivative obtained through nucleophilic substitution of the bromine atom.
1-(4-Bromo-2-fluorophenyl)ethane: The fully reduced form of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms on the phenyl ring can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZUNQDCHMJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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